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Cat. No.: B031444 Get Quote

Technical Support Center: Microbial Adhesion to
Hexadecane (MATH) Assay
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to address common issues leading to poor reproducibility in microbial adhesion to

hexadecane (MATH) assays. The information is tailored for researchers, scientists, and drug

development professionals.

Frequently Asked Questions (FAQs) &
Troubleshooting
This section addresses specific issues users might encounter during their MATH experiments.

Q1: My results are highly variable between replicates. What are the most common causes?

A1: Poor reproducibility in the MATH assay is a common challenge and can stem from several

factors. The most critical parameters to standardize are:

Vortexing intensity and duration: Even small variations in the vortexing energy can

significantly alter the dispersion of the hydrocarbon and, consequently, the interaction with

microbial cells.
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Phase separation time: Inconsistent incubation times after vortexing can lead to incomplete

separation of the aqueous and hexadecane phases, affecting the accuracy of the reading of

the aqueous phase.

Pipetting and sampling: Inaccurate pipetting of the aqueous phase after phase separation is

a major source of error. It is crucial to carefully remove the aqueous sample from below the

hexadecane layer without disturbing the interface.

Cellular physiology: The growth phase and overall physiological state of the microbes can

significantly impact their cell surface hydrophobicity. It is essential to use cultures at a

consistent growth stage.

Q2: I'm observing an unexpectedly high absorbance in my aqueous phase after the assay,

sometimes even higher than the initial reading. What could be the reason?

A2: This is a well-documented issue often caused by the formation of a stable emulsion of

microscopic hexadecane droplets in the aqueous phase.[1][2] These droplets scatter light and

interfere with spectrophotometric readings, leading to an overestimation of the cell density in

the aqueous phase and, consequently, an underestimation of microbial adhesion.

Troubleshooting Steps:

Microscopic Examination: Visually inspect a sample of the aqueous phase under a

microscope to confirm the presence of hexadecane droplets.

Modified Protocol: If droplets are present, consider using a modified MATH assay that does

not rely on spectrophotometry of the final aqueous phase. Options include:

Direct Cell Counting: Use a hemocytometer or an automated cell counter to determine the

cell concentration in the initial and final aqueous phases.

Colony Forming Unit (CFU) Method: Plate dilutions of the initial and final aqueous phases

to determine the number of viable cells.[3]

Q3: How critical is the ratio of hexadecane to the aqueous cell suspension?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b031444?utm_src=pdf-body
https://www.benchchem.com/product/b031444?utm_src=pdf-body
https://www.benchchem.com/product/b031444?utm_src=pdf-body
https://www.researchgate.net/publication/6865224_Microbial_adhesion_to_hydrocarbons_Twenty-five_years_of_doing_MATH
https://pubmed.ncbi.nlm.nih.gov/20129613/
https://www.benchchem.com/product/b031444?utm_src=pdf-body
https://www.walshmedicalmedia.com/open-access/modified-a-colony-forming-unit-microbial-adherence-to-hydrocarbons-assay-and-evaluated-cell-surface-hydrophobicity-and-biofilm-production-of-vibrio-scophthalmi-2155-9597.1000130.pdf
https://www.benchchem.com/product/b031444?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A3: The hydrocarbon-to-aqueous phase volume ratio is a critical parameter that directly

influences the results. An increase in the volume of hexadecane generally leads to a higher

percentage of adhered cells, as it increases the surface area available for interaction.[4][5] It is

crucial to maintain a consistent ratio across all experiments you wish to compare.

Q4: Does the type of test tube I use matter?

A4: Yes, the material of the test tube can influence the results. Some studies have shown that

bacteria can adhere to the glass surface of the test tubes, which can lead to an overestimation

of the adhesion to hexadecane.[6] If you suspect this is an issue, you can try using

polypropylene tubes, which are generally more hydrophobic and may reduce non-specific

binding of cells to the tube surface.

Q5: My results for the same bacterial strain are different when I repeat the experiment on

different days. What should I check?

A5: Day-to-day variability often points to inconsistencies in the preparation of the bacterial

culture. Key factors to control are:

Growth Medium: Use the exact same formulation and batch of growth medium for all

experiments.

Growth Phase: Harvest the cells at a consistent optical density (OD) or time point to ensure

they are in the same growth phase (e.g., mid-logarithmic or stationary). Cell surface

hydrophobicity can change significantly throughout the bacterial growth cycle.

Washing Procedure: The number of washes and the composition of the washing buffer can

strip away cell surface components, altering their hydrophobicity. Standardize your cell

washing protocol.

Experimental Protocols
Standard Microbial Adhesion to Hexadecane (MATH)
Assay Protocol
This protocol is based on the original method described by Rosenberg et al. (1980).[7]
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Materials:

Bacterial culture in a specific growth phase

Phosphate-buffered saline (PBS) or other appropriate buffer

n-Hexadecane (purity >99%)

Glass test tubes with screw caps

Vortex mixer

Spectrophotometer

Pipettes and sterile tips

Methodology:

Cell Preparation:

Harvest bacterial cells from a culture at a defined growth stage by centrifugation (e.g.,

5000 x g for 10 minutes).

Wash the cell pellet twice with PBS.

Resuspend the cells in PBS to an initial optical density (A₀) of approximately 0.5-1.0 at

600 nm.

Assay Procedure:

Add 3 mL of the bacterial suspension to a glass test tube.

Add a specific volume of n-hexadecane (e.g., 0.4 mL). The ratio of the aqueous to the

hydrocarbon phase should be kept consistent.

Vortex the mixture vigorously for a defined period (e.g., 2 minutes).

Allow the two phases to separate by letting the tubes stand undisturbed for a defined time

(e.g., 15-20 minutes).
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Carefully remove a sample from the aqueous (lower) phase, avoiding the hexadecane-

water interface.

Measure the optical density of the aqueous phase (A₁) at 600 nm.

Calculation of Adhesion: The percentage of microbial adhesion to hexadecane (%AD) is

calculated using the following formula: %AD = (1 - (A₁ / A₀)) * 100

Modified MATH Assay Protocol (CFU Method)
This protocol is an alternative to the standard assay to avoid interference from hexadecane
droplets.

Methodology:

Follow steps 1 and 2 of the Standard MATH Assay Protocol.

Enumeration of Viable Cells:

Take a sample from the initial bacterial suspension (before adding hexadecane) and from

the final aqueous phase after phase separation.

Perform serial dilutions of both samples in PBS.

Plate the dilutions on appropriate agar plates.

Incubate the plates until colonies are visible.

Count the number of colony-forming units (CFUs) for both the initial (CFU₀) and final

(CFU₁) samples.

Calculation of Adhesion: The percentage of adhesion is calculated as: %AD = (1 - (CFU₁ /

CFU₀)) * 100

Quantitative Data Summary
The following tables summarize the impact of key experimental parameters on the microbial

adhesion to hexadecane. Note that the exact values can vary depending on the bacterial strain

and specific experimental conditions.
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Table 1: Effect of Vortexing Duration on Adhesion of Acinetobacter calcoaceticus

Vortexing Duration (seconds) Percentage Adhesion (%)

15 ~40

30 ~65

60 ~85

120 >95

Data synthesized from qualitative descriptions and typical results presented in the literature.[4]

[5]

Table 2: Effect of Hexadecane Volume on Adhesion of Acinetobacter calcoaceticus

Volume of Hexadecane (mL) for 3mL
Aqueous Phase

Percentage Adhesion (%)

0.1 ~50

0.2 ~75

0.4 ~90

0.8 >95

Data synthesized from qualitative descriptions and typical results presented in the literature.[4]

[5]

Table 3: Influence of Growth Phase on Adhesion of Serratia marcescens

Growth Phase Percentage Adhesion to Hexadecane (%)

Early Exponential Low (<20%)

Early Stationary High (>80%)

Based on findings reported for Serratia marcescens.[8]
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Visualizations
The following diagrams illustrate key workflows and relationships in the MATH assay to aid in

troubleshooting and experimental design.
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Click to download full resolution via product page

Caption: Standard experimental workflow for the Microbial Adhesion to Hexadecane (MATH)

assay.
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Caption: A troubleshooting decision tree for addressing poor reproducibility in MATH assays.
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Caption: Key factors influencing the reproducibility of the Microbial Adhesion to Hexadecane
assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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microbial-adhesion-to-hexadecane-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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